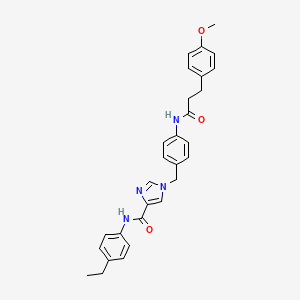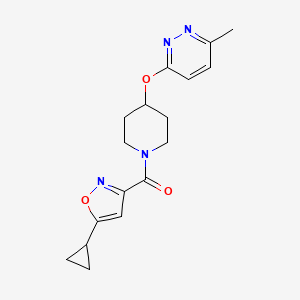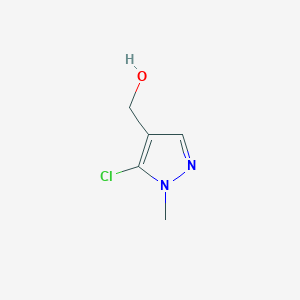
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5-chloro-1-methyl-1H-pyrazol-4-yl)methanol is a chemical with the CAS Number: 1378491-01-0 . It has a molecular weight of 146.58 and its IUPAC name is (5-chloro-1-methyl-1H-pyrazol-4-yl)methanol . The compound is a white to yellow solid .
Synthesis Analysis
The synthesis of key intermediates in the preparation of zolazepam, which includes(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol, has been reconsidered . The previous report for the preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride . The preparation of this compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride, is investigated . Molecular Structure Analysis
The InChI code for(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol is 1S/C5H7ClN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3 . The InChI key is CVFKGUGTNUCDKW-UHFFFAOYSA-N . Chemical Reactions Analysis
The reaction product of(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol is prone to an intermolecular cyclization via the reaction of the OH group of the pyrazolone ring and the fluorine atom of an adjacent phenyl group . This affords a tricyclic side product, a minor amount of which persists even after recrystallization . Physical And Chemical Properties Analysis
The physical form of(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol is a white to yellow solid .
Aplicaciones Científicas De Investigación
Ultrasonics Promoted Synthesis
A study highlighted the ultrasonics promoted synthesis of dihydropyrazole derivatives, including those related to (5-chloro-1-methyl-1H-pyrazol-4-yl)methanol. This method offers advantages such as shorter reaction times and higher yields, showcasing the compound's relevance in creating heterocyclic analogues with potential applications in various fields (Trilleras et al., 2013).
Antimicrobial and Anticancer Agents
Research on novel pyrazole derivatives, including structures related to the compound , has demonstrated significant antimicrobial and anticancer activities. These derivatives were synthesized and evaluated, with some showing higher activity than the reference drugs, indicating the compound's potential as a scaffold for developing new therapeutic agents (Hafez et al., 2016).
Synthesis and Structural Studies
Another study focused on the synthesis of pyrazole derivatives embedded with chalcones and pyrazoles for evaluating their angiotensin converting enzyme (ACE) inhibitory activity. This research indicates the compound's utility in developing cardiovascular disease treatments (Kantevari et al., 2011).
Biological Activities of Pyrazolyl Aryl Methanones
The synthesis and characterization of N-phenylpyrazolyl aryl methanones derivatives, involving arylthio/sulfinyl/sulfonyl groups, have shown favorable herbicidal and insecticidal activities. This suggests the compound's application in agricultural chemistry for developing new pesticides (Wang et al., 2015).
Eco-friendly Synthesis of Heterocyclic Carboxylic α-Amino Esters
An eco-friendly synthesis strategy for new heterocyclic pyrazolic carboxylic α-amino esters has been established, highlighting the compound's role in creating active biomolecules with potential medicinal applications (Mabrouk et al., 2020).
Propiedades
IUPAC Name |
(5-chloro-1-methylpyrazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-8-5(6)4(3-9)2-7-8/h2,9H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFKGUGTNUCDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-1-methyl-1H-pyrazol-4-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

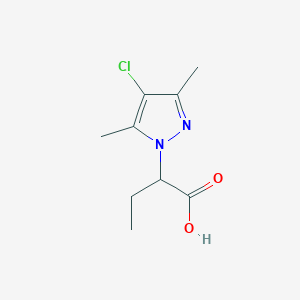
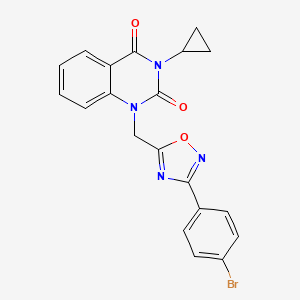
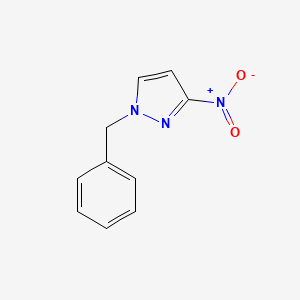
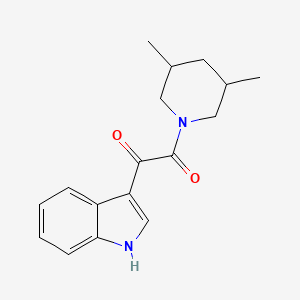
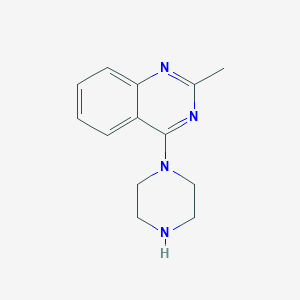
![4-(4-methoxybenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2775827.png)
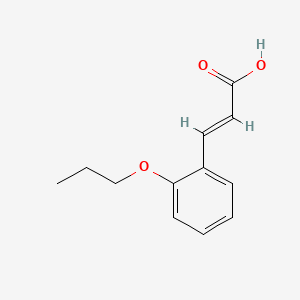
![N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2775829.png)
![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B2775833.png)
![Tert-butyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2775834.png)
![(Z)-3,4-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2775835.png)
![3-Methyl-2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2775836.png)
